molecular formula C40H36N8Na2O10 B12740574 Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) CAS No. 94160-40-4

Disodium 2,2'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate)

Cat. No.: B12740574
CAS No.: 94160-40-4
M. Wt: 834.7 g/mol
InChI Key: JOYUVPGQDKDQKR-GNCNVLEESA-L
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Description

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with azo groups and acetamidobenzoate moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) typically involves multiple steps, including the formation of the biphenyl core, azo coupling reactions, and the introduction of acetamidobenzoate groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the azo groups, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-acetamidobenzoate) can be compared with other similar compounds, such as:

    Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-sulfonatobenzoate): Similar structure but with sulfonate groups instead of acetamidobenzoate.

    Disodium 2,2’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(imino(1-(1-hydroxyethylidene)-2-oxoethylene)azo))bis(5-carboxybenzoate): Contains carboxybenzoate groups instead of acetamidobenzoate.

Properties

CAS No.

94160-40-4

Molecular Formula

C40H36N8Na2O10

Molecular Weight

834.7 g/mol

IUPAC Name

disodium;5-acetamido-2-[[(Z)-1-[4-[4-[[(Z)-2-[(4-acetamido-2-carboxylatophenyl)diazenyl]-3-hydroxybut-2-enoyl]amino]-3-methylphenyl]-2-methylanilino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoate

InChI

InChI=1S/C40H38N8O10.2Na/c1-19-15-25(7-11-31(19)43-37(53)35(21(3)49)47-45-33-13-9-27(41-23(5)51)17-29(33)39(55)56)26-8-12-32(20(2)16-26)44-38(54)36(22(4)50)48-46-34-14-10-28(42-24(6)52)18-30(34)40(57)58;;/h7-18,49-50H,1-6H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,55,56)(H,57,58);;/q;2*+1/p-2/b35-21-,36-22-,47-45?,48-46?;;

InChI Key

JOYUVPGQDKDQKR-GNCNVLEESA-L

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)/C(=C(/O)\C)/N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)/C(=C(/O)\C)/N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=C(C)O)N=NC3=C(C=C(C=C3)NC(=O)C)C(=O)[O-])C)NC(=O)C(=C(C)O)N=NC4=C(C=C(C=C4)NC(=O)C)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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